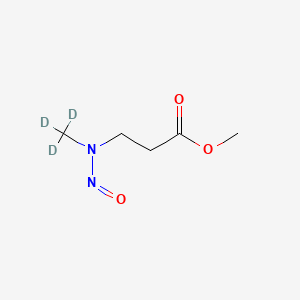
4-Benzyloxyphenylacetonitrile-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H11D2NO, and it has a molecular weight of 225.28 g/mol.
Métodos De Preparación
The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves the following steps:
Starting Material: Benzyl phenyl ether is used as the starting material.
Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.
Cyanation: The resultant 4-benzyloxybenzyl chloride is then reacted with an alkali metal cyanide in a solvent such as water or an organic solvent to form 4-benzyloxyphenylacetonitrile
Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Benzyloxyphenylacetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Benzyloxyphenylacetonitrile-d2 has several applications in scientific research:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxyphenylacetonitrile-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms in organic chemistry .
Comparación Con Compuestos Similares
4-Benzyloxyphenylacetonitrile-d2 can be compared with other similar compounds such as:
4-Benzyloxyphenylacetonitrile: The non-deuterated version of the compound.
N-Iodoacetyltyramine-d4: Another deuterated compound used in similar research applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2 |
Clave InChI |
QKEYZRVDFZDOEP-KBMKNGFXSA-N |
SMILES isomérico |
[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)

![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)



![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)

